molecular formula C10H17NOS B13286797 (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine

(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine

Cat. No.: B13286797
M. Wt: 199.32 g/mol
InChI Key: VLSWYCAYTKXRJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine typically involves the reaction of 3-methoxypropylamine with 5-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine is a derivative of methylthiophen and an amine, which has garnered interest in various biological applications due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The compound can be described by its structural formula, which consists of a methoxypropyl group attached to a methylthiophen moiety via a methylene bridge. The presence of both hydrophilic (methoxy) and lipophilic (methylthiophen) components may influence its biological activity.

PropertyValue
Molecular FormulaC12H17N1S
Molecular Weight209.34 g/mol
LogP2.5
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, particularly those containing similar functional groups. For instance, derivatives with thiazole and pyridine rings have shown significant activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound's MIC against common pathogens such as Pseudomonas aeruginosa and Escherichia coli is reported to be around 0.21 µM, indicating strong antibacterial properties comparable to established antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines (HaCat and BALB/c 3T3) revealed that while the compound exhibits antimicrobial effects, it also presents varying levels of toxicity. The HaCat cell line demonstrated higher sensitivity compared to BALB/c 3T3 cells, with IC50 values indicating that prolonged exposure could lead to significant cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with key bacterial enzymes such as DNA gyrase. The compound forms multiple hydrogen bonds with critical amino acid residues, enhancing its potential as an antibacterial agent. Notably, it exhibits binding energies comparable to those of reference drugs, suggesting effective inhibition mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated a series of thiazolopyridine derivatives, including those structurally similar to our compound. Results indicated that compounds with similar configurations displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values lower than those of traditional antibiotics .
  • Toxicity Assessment :
    • In another research effort focusing on the cytotoxicity of methylamine derivatives, it was found that while some compounds showed promising antimicrobial properties, they also posed risks for cellular health at elevated concentrations. This underscores the need for careful evaluation in therapeutic contexts .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

3-methoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H17NOS/c1-9-4-5-10(13-9)8-11-6-3-7-12-2/h4-5,11H,3,6-8H2,1-2H3

InChI Key

VLSWYCAYTKXRJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCCCOC

Origin of Product

United States

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